molecular formula C9H7N3O2S B189678 4-(4-Nitrophenyl)-1,3-thiazol-2-amine CAS No. 2104-09-8

4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B189678
CAS No.: 2104-09-8
M. Wt: 221.24 g/mol
InChI Key: RIKJWJIWXCUKQV-UHFFFAOYSA-N
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Description

CA-011 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CA-011 typically involves a multi-step process that includes the following steps:

Industrial Production Methods

In industrial settings, the production of CA-011 may involve large-scale sol-gel processes with optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and controlled environments helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

CA-011 undergoes various types of chemical reactions, including:

    Oxidation: CA-011 can be oxidized under specific conditions to form higher oxidation state compounds.

    Reduction: It can also be reduced using suitable reducing agents to yield lower oxidation state products.

    Substitution: CA-011 participates in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state oxides, while reduction may produce lower oxidation state compounds.

Scientific Research Applications

CA-011 has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.

    Biology: CA-011 is studied for its potential biological activities, including its role in cellular processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in medical devices.

    Industry: CA-011 is utilized in industrial processes, including the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of CA-011 involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes by binding to target proteins and influencing their activity. The exact pathways involved depend on the specific application and context in which CA-011 is used .

Comparison with Similar Compounds

Similar Compounds

    Calcium Oxide (CaO): Known for its use in various industrial applications, including as a catalyst and in carbon capture.

    Calcium Carbonate (CaCO3): Widely used in the production of cement and as a dietary supplement.

    Calcium Hydroxide (Ca(OH)2): Commonly used in water treatment and as a pH regulator.

Uniqueness of CA-011

CA-011 stands out due to its unique combination of stability, reactivity, and potential applications across multiple fields. Unlike other calcium-based compounds, CA-011 offers specific advantages in terms of its chemical properties and versatility in research and industrial applications.

Properties

IUPAC Name

4-(4-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKJWJIWXCUKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9039238
Record name 2-Amino-4-(p-nitrophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9039238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-09-8
Record name 2-Amino-4-(p-nitrophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2104-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(4-nitrophenyl)thiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(p-nitrophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9039238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(p-nitrophenyl)-thiazole
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Record name 4-(4-Nitrophenyl)-2-thiazolamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F5REB7MT
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Synthesis routes and methods

Procedure details

1.0 g (13.2 mmol) of thiourea, sodium acetate (2.2 g 26.4 mmol), and 25 mL of dry ethanol were combined in a 25 mL round bottom flask. To this suspension was added nitrobenzene bromoacetate (4.2 g, 1.72 mmol). Reaction mixture was heated under reflux overnight. This suspension was cooled to room temperature. The solid was collected by suction filtration and washed using water. The resulting solid was dried to yield 4-(4-nitro-phenyl)-thiazol-2-ylamine. MS: 222.1 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
nitrobenzene bromoacetate
Quantity
4.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 4-(4-Nitrophenyl)-1,3-thiazol-2-amine play in the synthesis of the bifunctional reactive dyes and how does this impact the dye's interaction with nylon fabrics?

A1: this compound serves as a key building block in the multi-step synthesis of the bifunctional reactive dye. It undergoes diazotization, followed by coupling with H-acid and other coupling components to form the final dye molecule []. The nitro group present in the this compound moiety influences the dye's light absorption properties. This is evident in the observed hypochromic shift in the dye's wavelength of maximum absorption (λmax) compared to its counterpart synthesized with 4-(4-Methylphenyl)-1,3-thiazol-2-amine []. This shift suggests an influence on the dye's electronic structure and its interaction with light. While the research focuses on the synthesis and dyeing properties, further investigation is needed to fully elucidate the specific interactions between the dye, including the role of the nitro group, and the nylon fibers at a molecular level.

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